

KUS121: Application Notes and Protocols for Kidney Injury Models

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Compound of Interest

Compound Name: KUS121

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These application notes provide a comprehensive overview of the experimental use of **KUS121**, a novel Valosin-containing protein (VCP) modulator, in preclinical models of kidney injury. The provided data and protocols are based on published research and are intended to guide researchers in designing and executing their own studies.

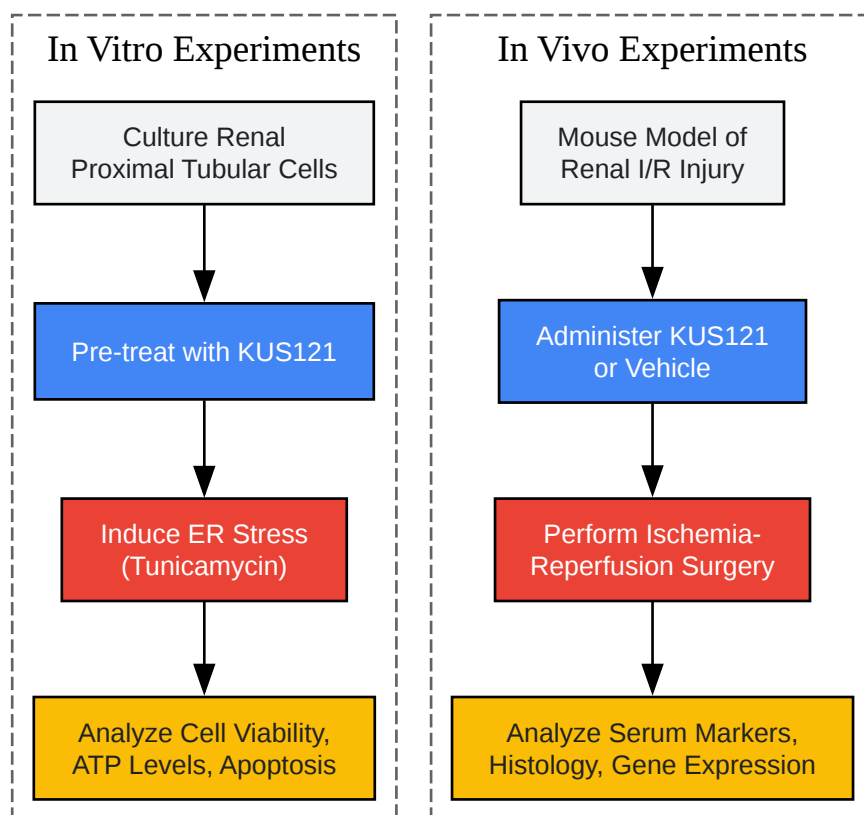
Introduction

Acute kidney injury (AKI) is a significant clinical challenge with high morbidity and mortality, and currently lacks effective therapeutic options.^{[1][2][3]} Endoplasmic reticulum (ER) stress and subsequent cellular ATP depletion are key pathological events in the development of AKI, particularly in the context of ischemia-reperfusion injury.^{[1][4]} **KUS121** is a novel small molecule that modulates the ATPase activity of VCP, a critical protein involved in the ER-associated degradation (ERAD) pathway.^{[1][2][4]} By inhibiting VCP's ATPase activity, **KUS121** helps maintain intracellular ATP levels, alleviates ER stress, and protects renal tubular cells from injury.^{[1][2][3]}

Mechanism of Action

KUS121's protective effect in kidney injury is attributed to its ability to conserve intracellular ATP by modulating VCP's ATPase activity. This ATP preservation under cellular stress, such as ischemia-reperfusion, mitigates ER stress and prevents the downstream activation of apoptotic pathways.^{[1][2][3]} Furthermore, **KUS121** has been shown to restore the processing capacity of

the ERAD pathway, which is crucial for clearing misfolded proteins and maintaining cellular homeostasis.[1][2] This is achieved through the potentiation of the inositol-requiring enzyme-1 α (IRE1 α) and spliced X-box binding protein-1 (XBP1) signaling pathway.[1][2]



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